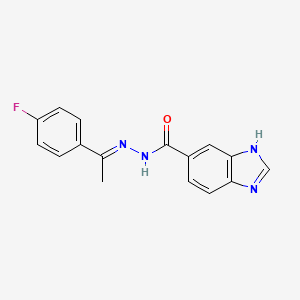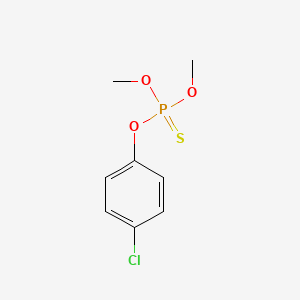
Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes an octylthiohexyl side chain, and its hydrochloride salt form enhances its solubility and stability. Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride typically involves the following steps:
-
Formation of Thiazolidine Ring: : The initial step involves the reaction of a primary amine with an aldehyde and mercaptoacetic acid. This one-pot multicomponent reaction (MCR) is often catalyzed by boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) to form the thiazolidine ring .
-
Introduction of Octylthiohexyl Side Chain: : The octylthiohexyl side chain is introduced through a nucleophilic substitution reaction. This involves the reaction of the thiazolidine intermediate with an appropriate alkyl halide (e.g., octyl bromide) under basic conditions.
-
Formation of Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the multicomponent reaction and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
-
Oxidation: : Thiazolidine derivatives can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert thiazolidine derivatives to their corresponding thiol or amine derivatives.
-
Substitution: : Nucleophilic substitution reactions are common, where the thiazolidine ring can react with various electrophiles, such as alkyl halides, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., octyl bromide), bases (e.g., sodium hydroxide)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Alkylated thiazolidine derivatives
科学的研究の応用
Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.
Thiazolidine-2-thione: Investigated for its antimicrobial activity.
Uniqueness
Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride is unique due to its specific side chain, which imparts distinct physicochemical properties and biological activities. This compound’s ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable candidate for various applications in research and industry.
特性
CAS番号 |
41957-00-0 |
|---|---|
分子式 |
C17H36ClNS2 |
分子量 |
354.1 g/mol |
IUPAC名 |
3-(6-octylsulfanylhexyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C17H35NS2.ClH/c1-2-3-4-5-7-10-14-19-15-11-8-6-9-12-18-13-16-20-17-18;/h2-17H2,1H3;1H |
InChIキー |
JYNMKSDVPCAZCM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSCCCCCCN1CCSC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{2-[(2E)-2-butenyl]phenoxy}acetic acid](/img/structure/B12004713.png)


![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004727.png)


![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12004753.png)
![N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12004758.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide](/img/structure/B12004764.png)
![4-[(Anilinocarbonyl)amino]butanoic acid](/img/structure/B12004770.png)
![4-Chloro-2-[3-(fluorosulfonyl)-4-(hexadecyloxy)phenyl]-6-quinolinesulfonyl fluoride](/img/structure/B12004775.png)

